2,4-Dichloro-6,7-dimethoxyquinoline
Overview
Description
2,4-Dichloro-6,7-dimethoxyquinoline is an organic compound with the molecular formula C11H9Cl2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloro-6,7-dimethoxyquinoline is G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . This compound is known to inhibit G9a, thereby affecting the installation of histone methylation marks .
Mode of Action
This compound interacts with its target, G9a, by acting as a potent, substrate competitive inhibitor . It competes with the substrate of G9a for the active site, thereby preventing the normal enzymatic activity of G9a .
Biochemical Pathways
The inhibition of G9a by this compound affects the methylation of histone H3 at lysine 9 (H3K9), a key biochemical pathway involved in the regulation of gene expression . This can lead to changes in the transcriptional activity of certain genes, impacting various biological pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression due to altered H3K9 methylation . This can potentially affect a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6,7-dimethoxyquinoline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of certain methyltransferases, including G9a and GLP (G9a-like protein) . These enzymes are involved in the methylation of histone proteins, which is a crucial process in the regulation of gene expression. The interaction between this compound and these enzymes is characterized by its ability to bind to the active site, thereby inhibiting their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of G9a and GLP leads to changes in histone methylation patterns, which can alter gene expression profiles and impact cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect the expression of non-histone proteins, further influencing cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of G9a and GLP by occupying the substrate binding site of these enzymes, preventing the methylation of histone and non-histone proteins . This inhibition leads to changes in gene expression and cellular function. Additionally, this compound may interact with other proteins and enzymes, contributing to its overall biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating gene expression and cellular functions. At higher doses, it may induce toxic or adverse effects, including cytotoxicity and apoptosis . Threshold effects have been observed, indicating that careful dosage optimization is crucial for its therapeutic application.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are areas of active research. Understanding these pathways is essential for elucidating its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is critical for its biochemical activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution provides insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,7-dimethoxyquinoline typically involves the chlorination of 6,7-dimethoxyquinoline. One common method includes the reaction of 6,7-dimethoxyquinoline with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:
6,7-Dimethoxyquinoline+POCl3+PCl5→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6,7-dimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
2,4-Dichloro-6,7-dimethoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2,4-Diamino-6,7-dimethoxyquinoline
- 2-Chloro-4,6,7-trimethoxyquinazoline
Uniqueness
2,4-Dichloro-6,7-dimethoxyquinoline is unique due to its specific substitution pattern on the quinoline ring. The presence of chlorine atoms at positions 2 and 4, along with methoxy groups at positions 6 and 7, imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable for research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-6,7-dimethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-9-3-6-7(12)4-11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGWEFGNYKPEKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728319 | |
Record name | 2,4-Dichloro-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72407-17-1 | |
Record name | 2,4-Dichloro-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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